Cyclizine

Catalog No.
S524702
CAS No.
82-92-8
M.F
C18H22N2
M. Wt
266.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclizine

CAS Number

82-92-8

Product Name

Cyclizine

IUPAC Name

1-benzhydryl-4-methylpiperazine

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

InChI

InChI=1S/C18H22N2/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3

InChI Key

UVKZSORBKUEBAZ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3

solubility

INSOL IN ETHER 1 G IN ABOUT 115 ML ALC /HYDROCHLORIDE/
SOL IN ALCOHOL & CHLOROFORM; SLIGHTLY SOL IN WATER
FREELY SOL IN ETHER
7.52e-02 g/L

Synonyms

Cyclizine, Cyclizine HCl, Cyclizine Hydrochloride, HCl, Cyclizine, Hydrochloride, Cyclizine, Marezine

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3

The exact mass of the compound Cyclizine is 266.1783 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1000 mg/l (at 25 °c)0.00 msol in alcohol & chloroform; slightly sol in waterfreely sol in ether7.52e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756710. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines. It belongs to the ontological category of N-alkylpiperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-emetic Effects (Nausea and Vomiting)

Cyclizine's primary function is to suppress nausea and vomiting. Research supports its efficacy in various scenarios, including motion sickness, postoperative nausea and vomiting (PONV), and nausea associated with pregnancy []. Studies continue to evaluate its effectiveness compared to other antiemetic medications, particularly in palliative care settings [].

Potential Role in Vertigo

Vertigo is a sensation of dizziness or disorientation. Some research suggests Cyclizine might be beneficial in managing vertigo symptoms. However, more robust studies are needed to definitively determine its efficacy in this area [].

Cyclizine is a first-generation antihistamine and a piperazine derivative, primarily used as an antiemetic to prevent and treat nausea, vomiting, and dizziness associated with motion sickness and vertigo. It is also effective for managing nausea following general anesthesia and in patients receiving opioid analgesics. Cyclizine operates by blocking histamine H1 receptors in the brain, which helps mitigate symptoms of nausea and vomiting. Its chemical formula is C₁₈H₂₂N₂, with a molar mass of approximately 266.38 g/mol .

Cyclizine's antiemetic effect is believed to be a result of its combined mechanisms:

  • Histamine H1 receptor antagonism: Cyclizine competes with histamine for binding sites on H1 receptors, particularly in the central nervous system. This reduces the stimulation of the vomiting center in the brain [, ].
  • Anticholinergic effects: Cyclizine may also possess weak anticholinergic properties, further contributing to its antiemetic action by affecting specific nerve impulses [].
  • Vestibular system effects: While the exact mechanism is not fully understood, Cyclizine might interact with the inner ear's vestibular system, which plays a role in balance and nausea perception [].

Cyclizine is generally well-tolerated, but common side effects include drowsiness, dry mouth, dizziness, and fatigue []. In high doses, it can cause more severe side effects like tremors, hallucinations, and seizures.

Safety Considerations:

  • Pregnancy: Cyclizine is classified as Pregnancy Category A in Australia, indicating no known risk during pregnancy []. However, it's crucial to consult a healthcare professional before using it during pregnancy.
  • Breastfeeding: Cyclizine can pass into breast milk and cause drowsiness in the infant. Breastfeeding mothers should consult with their doctor before using Cyclizine [].

Hazards:

  • Cyclizine can cause drowsiness and impair cognitive function. It's advisable to avoid operating machinery or driving while taking this medication [].

Further research:

  • While Cyclizine's effectiveness is established, ongoing research investigates its potential interactions with other medications and its long-term safety profile.

Cyclizine undergoes various chemical transformations, particularly its metabolism in the body. The primary metabolic pathway involves N-demethylation, resulting in the formation of norcyclizine, which has significantly reduced antihistaminic activity compared to cyclizine itself . This metabolic conversion is essential for understanding its pharmacokinetics and potential drug interactions.

Cyclizine exhibits several biological activities:

  • Antihistaminic Activity: As an H1 receptor antagonist, it effectively reduces the effects of histamine, which is responsible for inducing nausea and vomiting.
  • Anticholinergic Effects: Cyclizine has central anticholinergic properties that contribute to its effectiveness against motion sickness by acting on the vestibular system and the chemoreceptor trigger zone in the brain .
  • Sedative Effects: While cyclizine has sedative properties, they are not pronounced compared to other antihistamines .

Common side effects include drowsiness, dry mouth, blurred vision, and gastrointestinal disturbances. Serious adverse effects can occur but are rare .

Cyclizine can be synthesized through several methods:

  • Eschweiler–Clarke Methylation: This method involves the methylation of diphenylmethylpiperazine.
  • Reaction with Benzhydryl Bromide: Cyclizine can also be produced by reacting benzhydryl bromide with 1-methylpiperazine in acetonitrile to form its hydrobromide salt .

These synthetic routes highlight the versatility in producing cyclizine for pharmaceutical applications.

Cyclizine is primarily used in clinical settings for:

  • Motion Sickness: It is effective in preventing nausea associated with travel.
  • Vertigo Management: Useful for patients suffering from inner ear disorders such as Ménière's disease.
  • Postoperative Nausea: Administered after surgery to alleviate nausea induced by anesthesia or opioids .

Additionally, it may be employed in treating other conditions where nausea is prevalent.

Cyclizine may interact with various medications and substances:

  • CNS Depressants: Concurrent use with alcohol or other sedatives can enhance drowsiness and impair motor skills.
  • Anticholinergic Drugs: The combination may amplify anticholinergic side effects such as dry mouth or urinary retention .
  • Other Antihistamines: Caution is advised when used alongside other antihistamines due to potential additive effects.

Understanding these interactions is crucial for safe prescribing practices.

Cyclizine shares structural similarities with several other antihistamines, particularly those derived from piperazine. Here are some notable compounds:

CompoundStructural FeaturesUnique Aspects
CyclizineH at R1; CH₃ at R2Effective antiemetic with moderate sedation
ChlorcyclizineCl at R1; CH₃ at R2More potent antihistamine activity
MeclizineCl at R1; H at R2Commonly used for motion sickness
BuclizineCl at R1; H at R2Similar efficacy but different side effect profile
HydroxyzineCl at R1; CH₃ at R2Stronger sedative effects
CetirizineCl at R1; H at R2Second-generation antihistamine with less sedation

Cyclizine's unique combination of antihistaminic and anticholinergic properties distinguishes it from these similar compounds, making it particularly effective for specific indications like motion sickness and postoperative nausea .

Histamine H1 Receptor Antagonism Kinetics

Cyclizine demonstrates potent and selective antagonism of histamine H1 receptors, with binding affinity constants (Ki) ranging from 4.44 to 5 nanomolar [1] [2]. This high-affinity binding represents the primary pharmacological mechanism underlying cyclizine's antiemetic properties. The compound exhibits substantial selectivity for H1 receptors over other histamine receptor subtypes, with significantly lower affinity for H2 receptors (Kd = 1,600 nanomolar) and H3 receptors (Kd > 580 nanomolar) [2].

The binding kinetics of cyclizine at H1 receptors are characterized by structure-dependent association and dissociation rate constants. Research investigating the relationship between molecular structure and binding kinetics reveals that cyclizine's piperazine derivative structure influences its receptor residence time [3] [4]. The association rate constant (kon) and dissociation rate constant (koff) vary considerably based on structural modifications, particularly aromatic ring cyclization, which can extend residence time from 2 to 110 minutes depending on the specific molecular configuration [3] [4].

Cyclizine blocks the action of endogenous histamine at H1 receptors in the vomiting center of the medullary brain [5]. This competitive antagonism interferes with histamine-mediated signal transduction pathways, specifically disrupting the phospholipase C and phosphatidylinositol signaling cascades that normally lead to activation of the nuclear factor-kappaB immune response transcription factor [6]. The inhibition of these pathways reduces antigen presentation and expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors [6].

The pharmacokinetic profile of cyclizine supports its sustained H1 receptor antagonism. Following oral administration, peak plasma concentrations of approximately 70 nanograms per milliliter are achieved within 2 hours, with an elimination half-life of 20 hours [7] [8]. When administered intravenously, the elimination half-life is reduced to 13-13.5 hours [9] [10]. The compound demonstrates rapid and complete absorption with bioavailability ranging from 50-80% [11] [7].

Anticholinergic Activity and Muscarinic Receptor Affinity

Cyclizine exhibits significant anticholinergic properties through antagonism of muscarinic cholinergic receptors, representing a secondary but clinically relevant mechanism of action [12] [7] [13]. The compound demonstrates antimuscarinic activity, particularly affecting M1 muscarinic receptor subtypes, although with lower affinity compared to its histamine H1 receptor binding [12] [14].

The anticholinergic effects of cyclizine are mediated through competitive inhibition of acetylcholine at muscarinic receptors in both central and peripheral nervous systems [7] [8] [15]. This antimuscarinic action contributes to the compound's antiemetic efficacy by blocking cholinergic transmission pathways involved in nausea and vomiting reflexes. The therapeutic mechanism involves blocking histamine H1 and muscarinic cholinergic receptors in the vomiting center, which includes the chemoreceptor trigger zone [7] [8].

Research examining muscarinic receptor selectivity profiles indicates that cyclizine, along with other anticholinergic agents, demonstrates differential affinity for muscarinic receptor subtypes [14]. The compound shows particular selectivity for neuronal M1 muscarinic receptors over peripheral cardiac and glandular subtypes, although this selectivity is less pronounced than observed with specialized M1-selective antagonists [14].

The clinical significance of cyclizine's anticholinergic activity extends beyond antiemetic effects. These properties contribute to characteristic side effects including dry mouth, constipation, urinary retention, and potential cardiovascular effects such as tachycardia [7] [8] [15]. The anticholinergic mechanism also underlies cyclizine's interaction potential with other antimuscarinic drugs, where additive effects may enhance both therapeutic and adverse outcomes [13] [10].

Modulation of Vestibular Nuclei Signal Transduction

Cyclizine exerts significant effects on vestibular nuclei signal transduction, contributing to its efficacy in treating motion sickness and vestibular disorders [16] [17] [18]. The vestibular nuclei express multiple histamine receptor subtypes (H1, H2, and H3) and muscarinic cholinergic receptors, providing multiple targets for cyclizine's pharmacological action [16] [18].

Within the vestibular system, histamine receptors play crucial roles in signal processing and vestibular compensation mechanisms. H1 and H2 receptors are located in post-synaptic positions on vestibular neurons, while H3 receptors function as pre-synaptic autoreceptors regulating histamine synthesis and release [16]. Cyclizine's antagonism of H1 receptors in vestibular nuclei disrupts the excitatory histamine-mediated depolarization normally observed in these neurons [16].

The modulation of vestibular nuclei function by cyclizine involves interference with multiple neurotransmitter pathways. Vestibular nuclei neurons express extensive arrays of neurotransmitter receptors, including GABA-A and GABA-B receptors, glycine receptors, serotonin 5HT1 and 5HT2 receptors, adrenergic receptors, and both muscarinic and nicotinic cholinergic receptors [18]. Cyclizine's dual antagonism of histamine H1 and muscarinic receptors provides broad-spectrum modulation of vestibular signal processing.

The precise mechanism of cyclizine's anti-motion sickness effects involves modulation of vestibular-visual integration pathways [19]. Research examining the effects of cyclizine on visual-vestibular interactions demonstrates that the compound does not significantly suppress postural sway or convergence eye movements at therapeutic doses, suggesting selective modulation rather than general vestibular suppression [19]. This selective action may contribute to cyclizine's therapeutic efficacy while minimizing adverse effects on balance and spatial orientation.

The compound's effects on vestibular nuclei extend to modulation of vestibular compensation mechanisms following unilateral vestibular lesions. The histaminergic system plays a crucial role in vestibular compensation, with increased histamine turnover observed following vestibular nerve section [16]. Cyclizine's H1 receptor antagonism may influence these compensatory processes, although the clinical implications require further investigation.

Impact on Serotonergic and Dopaminergic Pathways

Cyclizine demonstrates interactions with serotonergic and dopaminergic neurotransmitter systems, although these represent secondary mechanisms compared to its primary histaminergic and cholinergic effects [9] [20]. Research indicates that cyclizine reduces serotonin-induced changes in blood pressure in experimental animal models, suggesting some degree of serotonergic system modulation [9].

The compound's effects on serotonergic pathways appear limited compared to dedicated serotonin receptor antagonists. Unlike selective 5-HT3 receptor antagonists such as ondansetron and granisetron, cyclizine does not demonstrate significant affinity for serotonin receptor subtypes [21] [22]. The 5-HT3 antagonists are noted for their high selectivity and negligible affinity for histamine, dopamine, and muscarinic acetylcholine receptors, contrasting with cyclizine's broad receptor profile [21] [22].

Cyclizine exhibits dopamine receptor antagonist properties, contributing to its central antiemetic effects [11] [20]. The compound's dopaminergic activity involves modulation of dopamine-mediated signaling in the chemoreceptor trigger zone, where dopamine D2 receptors play important roles in emesis regulation [20] [23]. However, the clinical significance of cyclizine's dopaminergic effects appears secondary to its histaminergic and cholinergic mechanisms.

The interaction between cyclizine and dopaminergic pathways has clinical implications for drug interactions. Gastrokinetic drugs such as metoclopramide and domperidone increase gastrointestinal motility through peripheral dopamine receptor blockade, and anticholinergic agents like cyclizine may antagonize these prokinetic effects [24] [25]. This interaction pattern suggests that cyclizine's anticholinergic properties may interfere with dopamine-mediated gastrointestinal motility enhancement.

Research examining the molecular mechanisms of emesis regulation indicates complex interactions between dopaminergic, serotonergic, and other neurotransmitter systems [20] [23]. Dopamine receptors couple to various signaling cascades including cyclic adenosine monophosphate/protein kinase A pathways, Akt/glycogen synthase kinase-3 signaling, and phospholipase C/protein kinase C systems [23]. While cyclizine's primary mechanisms involve histamine H1 and muscarinic receptor antagonism, its secondary effects on dopaminergic and serotonergic systems may contribute to its overall pharmacological profile and potential for drug interactions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

CRYSTALS FROM PETROLEUM ETHER
WHITE OR CREAMY WHITE CRYSTALLINE POWDER

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

266.178298710 g/mol

Monoisotopic Mass

266.178298710 g/mol

Heavy Atom Count

20

LogP

3
3

Odor

PRACTICALLY ODORLESS

Appearance

Solid powder

Melting Point

105.5-107.5
105.5 TO 107.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QRW9FCR9P2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness, and vertigo (dizziness caused by other medical problems).

Livertox Summary

Cyclizine and chlorcyclizine are first generation antihistamines that are used largely to treat or prevent motion sickness and nausea. Cyclizine has been linked to very rare instances of clinically apparent acute liver injury.

Drug Classes

Antihistamines

Therapeutic Uses

Antiemetics; Histamine H1 Antagonists
ANTIHISTAMINE USED AS HYDROCHLORIDE & LACTATE IN PREVENTION & TREATMENT OF MOTION SICKNESS (NAUSEA, VOMITING & VERTIGO). IT IS ALSO PROBABLY EFFECTIVE FOR CONTROL OF POSTOPERATIVE NAUSEA & VOMITING.
DURATION OF ACTION IS ABOUT 4 HR.
...LARGE SCALE STUDY, INCL PREGNANT WOMEN RECEIVING CYCLIZINE DURING 1ST TRIMESTER, FAILED TO CONFIRM THAT DRUG HAD ANY TERATOGENIC EFFECT IN MAN WITH DOSES EMPLOYED.
For more Therapeutic Uses (Complete) data for CYCLIZINE (7 total), please visit the HSDB record page.

Pharmacology

Cyclizine is a piperazine-derivative antihistamine used as an antivertigo/antiemetic agent. Cyclizine is used in the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness. Additionally, it has been used in the management of vertigo in diseases affecting the vestibular apparatus. Although the mechanism by which cyclizine exerts its antiemetic and antivertigo effects has not been fully elucidated, its central anticholinergic properties are partially responsible. The drug depresses labyrinth excitability and vestibular stimulation, and it may affect the medullary chemoreceptor trigger zone. It also possesses anticholinergic, antihistaminic, central nervous system depressant, and local anesthetic effects.

MeSH Pharmacological Classification

Antiemetics

ATC Code

R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AE - Piperazine derivatives
R06AE03 - Cyclizine

Mechanism of Action

Vomiting (emesis) is essentially a protective mechanism for removing irritant or otherwise harmful substances from the upper GI tract. Emesis or vomiting is controlled by the vomiting centre in the medulla region of the brain, an important part of which is the chemotrigger zone (CTZ). The vomiting centre possesses neurons which are rich in muscarinic cholinergic and histamine containing synapses. These types of neurons are especially involved in transmission from the vestibular apparatus to the vomiting centre. Motion sickness principally involves overstimulation of these pathways due to various sensory stimuli. Hence the action of cyclizine which acts to block the histamine receptors in the vomiting centre and thus reduce activity along these pathways. Furthermore since cyclizine possesses anti-cholinergic properties as well, the muscarinic receptors are similarly blocked.
.../IT SEEMS/ THAT STIMULATION OF VESTIBULAR APPARATUS IS NECESSARY & SUFFICIENT...& THAT VESTIBULAR CEREBELLAR MIDBRAIN "INTEGRATIVE VOMITING CENTER" & MEDULLARY CHEMORECEPTIVE TRIGGER ZONE ARE...INVOLVED /IN MOTION SICKNESS/. IT IS...PROBABLE THAT EFFECTIVE ANTIHISTAMINES EXERT.../ACTION/ IN THESE CENTERS. /ANTIHISTAMINE/

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

82-92-8

Absorption Distribution and Excretion

BENZHYDROLPIPERAZINES & THEIR N-DEALKYLATION PRODUCTS ARE DISTRIBUTED IN ALL TISSUES OF RAT & ARE TRANSFERRED TO FETUS. /BENZYHYDROLPIPERAZINES/

Metabolism Metabolites

Cyclizine is metabolised to its N-demethylated derivative, norcyclizine, which has little antihistaminic (H1) activity compared to Cyclizine.
OXIDATIVE N-DEALKYLATION IS MAIN METABOLIC PATHWAY OF BENZHYDROLPIPERAZINES; CYCLIZINE.../IS/ TRANSFORMED INTO NORCYCLIZINE...
WITH A PURIFIED MIXED FUNCTION OXIDASE FROM LIVER MICROSOMES IN PRESENCE OF REDUCED PYRIDINE NUCLEOTIDE & O2.../CYCLIZINE IS/ OXIDIZED TO N-OXIDE.

Wikipedia

Cyclizine

Drug Warnings

.../DO NOT/ EXCEED 4 TABLETS/DAY. /HYDROCHLORIDE/
.../IT/ SHOULD NOT BE USED IN WOMEN DURING PREGNANCY & THOSE LIKELY TO BECOME PREGNANT UNLESS SPECIFICALLY DIRECTED BY PHYSICIAN.
IN 1965 AN AD HOC COMMITTEE OF US FDA CONCLUDED THAT EVIDENCE OF TERATOGENIC EFFECTS IN HUMAN...WAS NOT SIGNIFICANT, BUT IT MADE NO SPECIFIC MENTION OF EYES.
...OFFSPRING OF PROBABLY SEVERAL THOUSAND WOMEN WHO HAD RECEIVED APPROX 150 MG CYCLIZINE/DAY DURING PREGNANCY...HAD A VARIETY OF NONOCULAR ABNORMALITIES, BUT STATISTICAL SIGNIFICANCE IN RELATION TO CYCLIZINE WAS UNCERTAIN.
For more Drug Warnings (Complete) data for CYCLIZINE (8 total), please visit the HSDB record page.

Biological Half Life

20 hours

Use Classification

Pharmaceuticals

Methods of Manufacturing

...BY ACTION OF BENZHYDRYL CHLORIDE ON N-METHYL PIPERAZINE: BALTZYL ET AL, J ORG CHEM (14) 775, 1949; US PATENT 2,630,435 (1953 TO BURROUGHS WELLCOME).

General Manufacturing Information

CYCLIZINE BASE IS REACTED WITH EQUIMOLAR QUANTITY OF LACTIC ACID. /LACTATE INJECTION/
MAREZINE [HYDROCHLORIDE] (BURROUGHS WELLCOME). ORAL: TABLETS 50 MG. RECTAL: SUPPOSITORIES 50 (PEDIATRIC) & 100 MG. /HYDROCHLORIDE/
MAREZINE [LACTATE] (BURROUGHS WELLCOME). INJECTION: SOLN 50 MG/ML IN 1 ML CONTAINERS. /LACTATE/
VALOID. /HYDROCHLORIDE/

Analytic Laboratory Methods

AN ACID-DYE COMPLEX METHOD, USING BROMOCRESOL GREEN & BROMOPHENOL BLUE INDICATORS FOR ESTIMATION OF CYCLIZINE IN PHARMACEUTICAL PREPN IS REPORTED.

Interactions

COMBINATIONS OF CAFFEINE 100 MG WITH CYCLIZINE-HCL 50 & 100 MG DID NOT PRODUCE ANY SUBJECTIVE CHANGES OR CHANGES IN PERFORMANCE TESTS, DIFFERING FROM CONTROL.

Stability Shelf Life

LIGHT-SENSITIVE
SENSITIVE TO LIGHT /HYDROCHLORIDE/

Dates

Last modified: 08-15-2023

Disposition of Mianserin and Cyclizine in UGT2B10-Overexpressing Human Embryonic Kidney 293 Cells: Identification of UGT2B10 as a Novel N-Glucosidation Enzyme and Breast Cancer Resistance Protein as an N-Glucoside Transporter

Danyi Lu, Dong Dong, Qian Xie, Zhijie Li, Baojian Wu
PMID: 29691239   DOI: 10.1124/dmd.118.080804

Abstract

UDP-glucuronosyltransferases (UGTs) play an important role in the metabolism and detoxification of amine-containing chemicals; however, the disposition mechanisms for amines via UGT metabolism are not fully clear. We aimed to investigate a potential role of UGT2B10 in N-glucosidation and to determine the transporters for the excretion of N-glucosides. We first established a human embryonic kidney cell line 293 (HEK293) that stably overexpressed UGT2B10. Incubation of mianserin or cyclizine with the cells generated one N-glucuronide and one N-glucoside. Chemical inhibition (using specific chemical inhibitor Ko143) and biologic inhibition [using specific short hairpin RNA of breast cancer resistance protein (BCRP)] resulted in a significant reduction in efflux of N-glucuronide. Similar results were observed when multidrug resistance-associated protein (MRP4) was inhibited. Furthermore, inhibition of BCRP led to increased intracellular N-glucoside, whereas inhibition of MRP4 caused no changes in disposition of N-glucoside. Overall, the data indicated that BCRP, not MRP4, was responsible for the excretion of N-glucosides, whereas both BCRP and MRP4 contributed to excretion of N-glucuronides. Interestingly, downregulation of N-glucuronidation led to increased N-glucosidation in the cells, supporting the glucosidation as a potential complementary pathway for conventional glucuronidation. In conclusion, UGT2B10 was for the first time identified as an N-glucosidation enzyme. Generated N-glucosides were excreted primarily by the BCRP transporter.


[Cyclizine is sold in Denmark as an over-the-counter drug and has serious side effects when overdosed]

Kasper Petersen, Peter Hjorth
PMID: 29336302   DOI:

Abstract

Cyclizine is sold in Denmark as an over-the-counter drug and affects not only histaminergic but also muscarinergic, serotonergic and α-adrenergic receptors, with side effects such as respiratory depression and cardiac arrhythmias, leading to fatalities. Due to the numerous side effects, it raises questions concerning the status of cyclizine as an over-the-counter drug. Data of healthcare contacts because of cyclizine intoxication in the 2014-2016 period should be analyzed to further illuminate the health risk of cyclizine poisoning.


Nicolau Syndrome (Embolia Cutis Medicamentosa): A Rare and Poorly Recognized Iatrogenic Cause of Cutaneous Thrombotic Vasculopathy

Dominic Tabor, Chandra G Bertram, Andrew J K Williams, Marie E Mathers, Asok Biswas
PMID: 28816739   DOI: 10.1097/DAD.0000000000000972

Abstract

Nicolau syndrome is a rare form of iatrogenic cutaneous necrosis which affects injection sites. Although classically associated with intramuscular injections, it may develop after subcutaneous or other routes of parenteral drug administration. Clinically, it manifests as necrotic ulcers that often develop in a background of erythematous and livedoid reticular patches. The histopathologic characteristics of Nicolau syndrome are poorly documented in the dermatopathology literature and features only rarely as one of the obscure causes of cutaneous thrombotic vasculopathy. We report a case of Nicolau syndrome developing secondary to subcutaneous injection of cyclizine to familiarize the clinicians and pathologists to this unusual condition. Given that it is potentially avoidable, pathologists should alert the clinicians to the possibility of Nicolau syndrome when a skin biopsy from an injection site shows signs of extensive thrombotic vasculopathy.


Validated Analytical Methods for the Determination of Drugs Used in the Treatment of Hyperemesis Gravidarum in Multiple Formulations

Ahmed S Saad, Ibrahim A Naguib, Mohammed E Draz, Hala E Zaazaa, Adel S Lashien
PMID: 28766490   DOI: 10.5740/jaoacint.17-0069

Abstract

Quantitative multicomponent analysis is considered an analytical goal to save time and cost in analysis. Hence, this work aimed to provide sensitive and selective UV-spectrophotometric, chemometric manipulation, and ultra-performance LC (UPLC) methods for the determination of well-known coformulated antiemetics used in pregnancy, namely pyridoxine HCl (PYR), meclozine HCl, and cyclizine. The developed UV-spectrophotometric methods are dual wavelength in ratio spectra and first derivative of the ratio spectra with which PYR was determined selectively at 290.8 nm, whereas the other drugs in a ternary mixture were determined from their ratio spectra using a spectrum of PYR as a divisor in 0.1 M HCl. An ecofriendly partial least-squares regression chemometric method was applied to raw UV absorbance data for the determination of the ternary mixture in a 218-355 nm range using a three-factor, three-level design with water as the green solvent. A gradient UPLC method was developed and successfully resolved the ternary mixture within 5 min. Different ratios of water (adjusted to pH 3 with phosphoric acid) and methanol were delivered at 0.5 mL/min as the mobile phase into a Hypersil Gold C18 column (50 × 2.1 mm, 1.9 µm). The developed methods were successfully applied to different pharmaceutical formulations containing the aforementioned drugs and validated according to the International Conference on Harmonization guidelines. The results obtained were reproducible and reliable and can be applied for routine analysis and QC in laboratories.


[Intentional suicide with cyclizine]

Nikolaj Preus Hatting, Peter Martin Hansen
PMID: 28416070   DOI:

Abstract

Cyclizine is an antihistamine with a sedative effect. In Denmark it is an over-the-counter drug, whereas it is a prescription drug in many other countries. It possesses anticholinergic and antiemetic properties, although the exact mechanism of action is unknown. At doses greater than 5 mg/kg potent side effects of anticholinergic character can be expected. This case report is a description of an intentional suicide with a dose greater than 70 mg/kg.


Validated Chromatographic Methods for the Analysis of Two Binary Mixtures Containing Pyridoxine Hydrochloride

Neven M Habib, Maha M Abdelrahman, Nada S Abdelwhab, Nourudin W Ali
PMID: 28118132   DOI: 10.5740/jaoacint.16-0213

Abstract

Accurate and precise TLC-densitometric and HPLC-diode-array detector (DAD) methods have been developed and validated to resolve two binary mixtures containing pyridoxine hydrochloride (PYH) with either cyclizine hydrochloride (CYH) or meclizine hydrochloride (MEH). In the developed TLC-densitometric method, chromatographic separation of the three studied drugs was carried out on silica gel 60 F254 plates using a developing system containing methylene chloride + acetone + methanol (7 + 1 + 0.5, v/v/v) scanning separated bands at 220 nm. Beer-Lambert law was obeyed in the ranges of 0.2-5, 0.2-4, and 0.2-4 µg/band for PYH, CYH, and MEH, respectively. On the other hand, the developed HPLC-DAD method depended on chromatographic separation on a Zorbax Eclipse C18 column using methanol-KH2PO4 (0.05 M; 90 + 10, v/v; pH 5, with H3PO4 and KOH) as the mobile phase, a flow rate of 1 mL/min, and UV scanning at 220 nm. A linear relationship was obtained between the integrated peak area and the concentration in the ranges of 10-50, 10-50, and 7-50 µg/mL for PYH, CYH, and MEH, respectively. The proposed methods were successfully applied for the determination of the cited drugs in their pharmaceutical formulations. Statistical comparison with the reported methods using Student's t- and F-tests found there were no significant differences between the proposed and reported methods for accuracy and precision.


Bioequivalence study of cyclizine hydrochloride 50 mg tablets in healthy volunteers: a randomized, open-label, single-dose study

Dhiraj Abhyankar, Ashish Shedage, Milind Gole, Preeti Raut
PMID: 27444494   DOI: 10.4155/tde-2016-0023

Abstract

Cyclizine is used in the treatment and prevention of nausea and vomiting. We aimed to demonstrate bioequivalence between two formulations of cyclizine 50 mg tablets.
This single-dose, two-treatment, two-period, two-sequence, open-label, randomized crossover study was conducted on 32 healthy male volunteers. The average values for Cmax, Tmax, AUC0-t and AUC0-inf were 21.50 ng/ml, 3.85 h, 423.71 ng.h/ml and 489.26 ng.h/ml, for cyclizine 50 mg (test) versus 20.39 ng/ml, 4.34 h, 410.56 ng.h/ml and 473.86 ng.h/ml for Valoid 50 mg (reference). The 90% CI of the mean ratios of Cmax (geometric mean ratio: 101.81 ng/ml), and AUC0-t (101.81 ng.h/ml) were within the bioequivalence range of 80 to 125%. Both drugs were well tolerated.
Cyclizine 50 mg is bioequivalent to the reference.


Continuous-Flow Multistep Synthesis of Cinnarizine, Cyclizine, and a Buclizine Derivative from Bulk Alcohols

Svetlana Borukhova, Timothy Noël, Volker Hessel
PMID: 26663906   DOI: 10.1002/cssc.201501367

Abstract

Cinnarizine, cyclizine, buclizine, and meclizine belong to a family of antihistamines that resemble each other in terms of a 1-diphenylmethylpiperazine moiety. We present the development of a four-step continuous process to generate the final antihistamines from bulk alcohols as the starting compounds. HCl is used to synthesize the intermediate chlorides in a short reaction time and excellent yields. This methodology offers an excellent way to synthesize intermediates to be used in drug synthesis. Inline separation allows the collection of pure products and their immediate consumption in the following steps. Overall isolated yields for cinnarizine, cyclizine, and a buclizine derivative are 82, 94, and 87 %, respectively. The total residence time for the four steps is 90 min with a productivity of 2 mmol h(-1) .


Suicide due to cyclizine overdose

Marianne Arnestad, Kari Beate Boye Eldor, Arne Stray-Pedersen, Liliana Bachs, Ritva Karinen
PMID: 24324230   DOI: 10.1093/jat/bkt100

Abstract

Cyclizine is an antihistamine with sedative effect used to treat motion sickness. A few studies have reported on cyclizine abuse among teenagers, and cyclizine abuse has been reported among opioid dependants receiving methadone, with the combination having been reported to produce strong psychoactive effects. Few reports exist on the possible toxic effects of cyclizine, and it is regarded as a safe drug most often sold as a non-prescription/over-the-counter drug. Very few cases of fatalities resulting from cyclizine overdose can be found in the literature. We present a case where a 22-year-old female was found unconscious and intoxication with drugs and alcohol was suspected. Whole blood from the femoral vein, urine and stomach content were collected during autopsy and screened for drugs of abuse and medicinal drugs. GC-MS screening of the stomach contents revealed presence of cyclizine and meclozine. Cyclizine and meclozine concentrations in blood were determined using a UPLC-MS-MS method. Quantification of femoral blood revealed a high concentration of cyclizine (16 mg/L), a low concentration of meclozine (0.2 mg/L) and ethanol 0.16 g/dL. No other medicinal drugs or drugs of abuse were detected. We report on a case of suicide where cyclizine was found to be the principal drug and question the safety of this drug.


Fibrous myopathy induced by intramuscular injections of cyclizine

Rory James Tinker, Ryan Wiltshire, Daniel du Plessis, James B Lilleker
PMID: 32398247   DOI: 10.1136/bcr-2019-233544

Abstract

A 63-year-old woman was referred to neurology with bilateral severe progressive pain and stiffness in her thighs. The patient had a 3-year history of injecting intramuscular cyclizine into the anterior thigh to treat nausea associated with a longstanding pan-enteric dysmotility syndrome. MRI of the thighs demonstrated fibrotic appearances. A biopsy of the left vastus lateralis and surrounding fascia identified pathology consistent with a fibrous myopathy. The patient was advised to stop intramuscular injections of cyclizine and undergo physiotherapy but she still remained in considerable pain. Although fibrous myopathy occurring as a consequence of recurrent intramuscular drug injections, particularly heroin, has been previously described, this is the first report of fibrous myopathy associated with the use of intramuscular cyclizine. We highlight this rare association and suggest that the long-term use of intramuscular cyclizine be avoided.


Explore Compound Types